(2R,4R)-4-Methylazetidine-2-carboxylic acid

Description

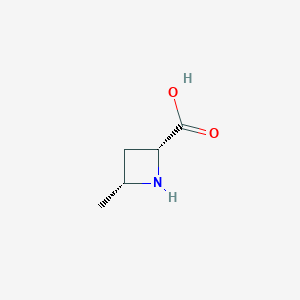

(2R,4R)-4-Methylazetidine-2-carboxylic acid is a non-proteinogenic amino acid featuring a four-membered azetidine ring with a methyl substituent at the 4-position and a carboxylic acid group at the 2-position. It is a key structural component of Bonnevillamide A (124), a naturally occurring metabolite isolated from marine cyanobacteria . This compound lacks antimicrobial activity but is notable for its role in modulating cardiac function in zebrafish embryos when incorporated into Bonnevillamide B (125) . Its small, strained azetidine ring confers unique conformational rigidity, influencing its biochemical interactions and synthetic accessibility.

Properties

IUPAC Name |

(2R,4R)-4-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNCIIYYAHQDGZ-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Methylazetidine-2-carboxylic acid typically involves the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions including amino protection, intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution to yield the target compound . The reaction conditions are optimized to ensure high selectivity and yield, making the process suitable for industrial production.

Industrial Production Methods

The industrial production of this compound involves scalable and environmentally friendly methods. The process includes the use of cost-effective reagents and mild reaction conditions to achieve high purity and yield. The method is designed to minimize waste and reduce the environmental impact, making it a sustainable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxylated products.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired selectivity and yield .

Major Products

The major products formed from these reactions include various substituted azetidine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development:

One of the prominent applications of (2R,4R)-4-Methylazetidine-2-carboxylic acid is its role as an intermediate in the synthesis of argatroban, a potent thrombin inhibitor used for anticoagulation therapy. Argatroban is particularly effective in patients with heparin-induced thrombocytopenia and is utilized in managing ischemic cerebral infarction . The compound's structure allows for selective binding to thrombin, making it a crucial component in developing anticoagulant medications.

Antioxidant Properties:

Recent studies have highlighted the antioxidant properties of derivatives synthesized from this compound. Research indicates that modifications at specific positions can enhance biological activity, including tyrosinase inhibition, which is relevant for skin health and cosmetic applications . The ability to inhibit tyrosinase could lead to potential treatments for hyperpigmentation disorders.

Asymmetric Synthesis

Chiral N-Heterocyclic Carbenes:

this compound serves as a precursor for chiral N-heterocyclic carbenes (NHCs), which are widely used as catalysts in various organic reactions. The asymmetric synthesis involving this compound allows for the creation of complex molecules with high enantioselectivity. This application is particularly relevant in pharmaceutical chemistry where the chirality of compounds can significantly influence their biological activity.

Synthesis of Thiazolidine Derivatives:

The compound has been investigated for its role in synthesizing thiazolidine derivatives, which exhibit diverse biological activities. Modifying the 4-carboxylic acid group has shown promise in enhancing the biological efficacy of these derivatives . Such modifications can lead to new therapeutic agents with improved pharmacological profiles.

Biochemical Research

Enzyme Inhibition Studies:

Research has focused on the enzyme inhibition capabilities of compounds derived from this compound. Its structural similarity to natural substrates allows it to interact with various enzymes, providing insights into potential therapeutic applications against diseases linked to enzyme dysregulation .

Data Table: Applications Overview

| Application Area | Description | Significance |

|---|---|---|

| Medicinal Chemistry | Intermediate for argatroban synthesis | Used in anticoagulant therapy |

| Antioxidant Properties | Potential antioxidant and tyrosinase inhibitor | Relevant for skin health and cosmetic applications |

| Asymmetric Synthesis | Precursor for chiral N-heterocyclic carbenes | Important for creating enantiomerically pure compounds |

| Biochemical Research | Studies on enzyme inhibition | Insights into therapeutic applications against enzyme-related diseases |

Case Studies

-

Argatroban Synthesis:

A comprehensive study on the synthesis pathways for argatroban highlights the efficiency of using this compound as a key intermediate. The research outlines various synthetic routes that optimize yield and purity while reducing costs associated with raw materials . -

Tyrosinase Inhibition:

A recent investigation into thiazolidine derivatives derived from this compound demonstrated significant inhibitory effects on tyrosinase activity. The study utilized molecular docking techniques to predict interactions and validate biological activity .

Mechanism of Action

The mechanism of action of (2R,4R)-4-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. These interactions result in various biological effects, including neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Structural Features and Ring Size

Key Observations :

- Substituents : Methyl and carboxyl groups in the azetidine derivative contrast with bulkier substituents (e.g., dicarboxylic acids in thiazolidines), impacting solubility and target specificity.

Physicochemical Properties

- Solubility : Azetidine’s compact structure may reduce water solubility compared to bulkier thiazolidines, which often include hydrophilic amide or hydroxyl groups .

- Stability : The strained azetidine ring is prone to ring-opening under acidic or basic conditions, whereas thiazolidines and pyrrolidines exhibit greater stability .

Biological Activity

(2R,4R)-4-Methylazetidine-2-carboxylic acid is a chiral compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 115.13 g/mol

- CAS Number : 74892-81-2

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the acylation of chiral amines or the condensation of appropriate precursors. The compound's stereochemistry is critical for its biological activity, as shown in various studies where diastereomeric forms exhibit different properties and efficacy.

1. Anticancer Properties

Research indicates that derivatives of azetidine carboxylic acids demonstrate significant anticancer activity. For example, a study highlighted the synthesis of thiazolidine derivatives, which showed promising results against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 15.0 |

| Thiazolidine derivative | Anticancer | 10.5 |

2. Neuraminidase Inhibition

Another area of interest is the compound's potential as a neuraminidase inhibitor. Neuraminidase plays a crucial role in viral replication and release, particularly in influenza viruses. The structure-activity relationship (SAR) studies have shown that modifications at the azetidine ring can enhance inhibitory effects against neuraminidase .

3. Tyrosinase Inhibition

Tyrosinase inhibitors are sought after for their applications in skin whitening agents and treatments for hyperpigmentation. The compound has been evaluated for its ability to inhibit tyrosinase activity, with findings suggesting a competitive inhibition mechanism .

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.

Case Study 2: Neuraminidase Inhibition

A series of experiments assessed the compound's efficacy against influenza neuraminidase. The results indicated that specific analogs of this compound exhibited significant inhibition, suggesting potential therapeutic applications in antiviral drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R,4R)-4-Methylazetidine-2-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodology : Multi-step synthesis often involves cyclization of precursor amino acids or azetidine derivatives. For example, palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., tert-butyl alcohol with cesium carbonate) are used to introduce substituents while preserving stereochemistry . Chiral auxiliaries or enantioselective catalysts (e.g., tert-butyl XPhos) ensure retention of the (2R,4R) configuration during ring closure .

- Key Considerations : Reaction temperature (40–100°C) and solvent choice (DMF, toluene) significantly impact yield and purity. Post-synthesis purification via recrystallization or chromatography is critical for isolating enantiomerically pure product .

Q. Which analytical techniques are most effective for confirming the stereochemistry of this compound?

- Methodology :

- X-ray Crystallography : Provides definitive proof of stereochemistry. Programs like SHELXL (from the SHELX suite) refine crystal structures to determine bond angles and chiral centers .

- Chiral HPLC : Paired with polarimetric detection, this separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).

- NMR Spectroscopy : H-NMR coupling constants (e.g., vicinal protons in the azetidine ring) and NOE correlations help confirm spatial arrangement .

Q. How is enzymatic activity assayed for derivatives of this compound in metallo-β-lactamase inhibition studies?

- Methodology : UV-visible spectrophotometry monitors substrate hydrolysis (e.g., nitrocefin) in Tris-HCl buffer (pH 8.0) with ZnCl₂. Initial velocities are measured at varying substrate concentrations (0.1–10× Km) to calculate and via Michaelis-Menten fitting .

- Validation : Controls include enzyme-free blanks and competitive inhibitors (e.g., EDTA) to confirm metal-dependent activity .

Advanced Research Questions

Q. How can conflicting crystallographic and NMR data on the compound’s conformation be resolved?

- Analysis : Crystallography may reveal rigid conformations in the solid state, while NMR detects dynamic equilibria in solution. For example, the azetidine ring’s puckering might differ between methods. Molecular dynamics simulations (e.g., AMBER force fields) can model flexibility and reconcile discrepancies .

- Experimental Design : Variable-temperature NMR and cryocrystallography (e.g., at 100 K) reduce thermal motion artifacts for direct comparison .

Q. What strategies optimize the yield of this compound in multi-step syntheses with competing side reactions?

- Optimization :

- Stepwise Monitoring : Use LC-MS or TLC to track intermediates. For example, tert-butoxycarbonyl (Boc) protection of the amine prevents unwanted nucleophilic attacks during cyclization .

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency. Substituent effects (e.g., electron-withdrawing groups on aryl rings) influence reaction rates .

- Solvent Engineering : Switch from DMF to THF if amidation competes with ring formation .

Q. How does the compound’s stereochemistry affect its binding to biological targets (e.g., enzymes or receptors)?

- Case Study : In metallo-β-lactamase inhibition, the (2R,4R) configuration aligns carboxylate groups with Zn²⁺ ions in the active site, while the methyl group enhances hydrophobic interactions. Enantiomers show 10–100× lower inhibition constants () .

- Methodology : Docking simulations (AutoDock Vina) and mutagenesis (e.g., replacing Zn²⁺-coordinating histidines) validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.